REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[C:7]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:6]=1)[CH3:2].[Sn](Cl)Cl>C(OCC)(=O)C.CO>[CH2:1]([NH:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([O:14][CH2:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:6]=1)[CH3:2]
|
Name
|
N-Ethyl-3-benzyloxy-4-nitrobenzamide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(C)NC(C1=CC(=C(C=C1)[N+](=O)[O-])OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 21 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
methanol was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate (200 ml)
|
Type
|
ADDITION
|
Details
|
mixed with 1.44N sodium hydroxide (150 ml)
|
Type
|
FILTRATION
|
Details
|
The obtained suspension was filtered through celite (diameter 60 mm)
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
The filtrate and washing
|
Type
|
WASH
|
Details
|
washed sequentially with saturated aqueous sodium hydrogen carbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The residue was subjected to column chromatography (elution solvent, ethyl acetate-hexane=1:1-2:1) on silica gel (manufactured by E. Merck, Art.7734, 50 g)
|
Type
|
CUSTOM
|
Details
|
The fraction obtained by elution with ethyl acetate-hexane (3:2)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
diethyl ether was added
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(C1=CC(=C(C=C1)N)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.8 mmol | |
AMOUNT: MASS | 4.27 g | |
YIELD: PERCENTYIELD | 87.8% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |